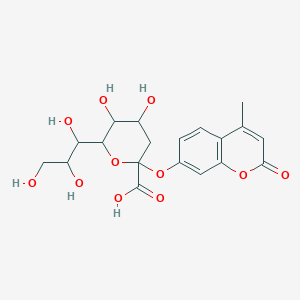
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a complex organic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to act as a substrate in various biochemical assays. The compound is characterized by its fluorescent properties, which make it particularly useful in enzyme activity studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid typically involves multiple steps, starting from simpler organic molecules. The process often includes the following steps:
Formation of the Umbelliferone Core: This involves the condensation of resorcinol with malic acid or its derivatives under acidic conditions to form umbelliferone.
Attachment of the Methyl Group: The methyl group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Glycosylation: The glycosylation step involves the attachment of the sugar moiety to the umbelliferone core. This is typically achieved using glycosyl donors and catalysts like silver triflate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Key considerations include the control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted analogs. These products are often used in further chemical synthesis or as intermediates in biochemical assays.
科学的研究の応用
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Acts as a substrate in enzyme assays, particularly for glycosidases, where it helps in the detection and quantification of enzyme activity.
Medicine: Utilized in diagnostic assays to detect specific enzymes or metabolic disorders.
Industry: Employed in the development of biosensors and other analytical tools for quality control and monitoring.
作用機序
The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid involves its interaction with specific enzymes, leading to the cleavage of the glycosidic bond and the release of 4-methylumbelliferone. This release results in a fluorescent signal that can be measured to quantify enzyme activity. The compound targets glycosidases and other enzymes involved in carbohydrate metabolism, making it a valuable tool in studying these biochemical pathways.
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl-β-D-glucuronide: Another fluorescent substrate used in enzyme assays, particularly for β-glucuronidase.
4-Methylumbelliferyl-α-D-galactopyranoside: Used in assays for α-galactosidase activity.
4-Methylumbelliferyl-β-D-galactopyranoside: Commonly used to detect β-galactosidase activity.
Uniqueness
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is unique due to its specific structure, which allows it to act as a substrate for a distinct set of enzymes. Its fluorescent properties and the ability to release 4-methylumbelliferone upon enzymatic cleavage make it particularly valuable in high-sensitivity assays and research applications.
特性
IUPAC Name |
4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O11/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFINRBLMLGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

